[(4-Cyclohexylphenyl)sulfonyl]indoline

Lipophilicity LogP ADME

This N-sulfonylindoline features a cyclohexylphenylsulfonyl group that dramatically increases lipophilicity (LogP 4.84) and alters molecular shape compared to methyl analogs, making it a critical building block for SAR campaigns targeting nuclear receptors and dual antitubulin/HDAC inhibitors. Its high hydrophobicity serves as a matched molecular pair tool for ADME parameter deconvolution. Ideal for medicinal chemistry programs developing NCEs for hypercholesterolemia, obesity, diabetes, and neurodegeneration.

Molecular Formula C20H23NO2S
Molecular Weight 341.5 g/mol
Cat. No. B5784797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Cyclohexylphenyl)sulfonyl]indoline
Molecular FormulaC20H23NO2S
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C20H23NO2S/c22-24(23,21-15-14-18-8-4-5-9-20(18)21)19-12-10-17(11-13-19)16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7,14-15H2
InChIKeyXMZSTNCQKGKKCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Cyclohexylphenyl)sulfonyl]indoline CAS 693270-07-4: Technical Overview and Sourcing Information for Chemical Probes and Research Intermediates


[(4-Cyclohexylphenyl)sulfonyl]indoline (CAS 693270-07-4) is a heterocyclic organic compound belonging to the N-sulfonylindoline class, featuring an indoline core N-substituted with a 4-cyclohexylbenzenesulfonyl group [1]. Its molecular formula is C20H23NO2S, with a molecular weight of 341.5 g/mol [2]. The compound is a solid, achiral research chemical intended exclusively for laboratory and non-human research use . As a building block, it is used in the synthesis of more complex molecules, particularly within medicinal chemistry programs focused on the development of new pharmaceutical agents .

Why [(4-Cyclohexylphenyl)sulfonyl]indoline Cannot Be Interchanged with Generic Sulfonyl-Indoline Analogs: Structural and Pharmacophoric Differentiation


Within the N-sulfonylindoline chemotype, subtle structural variations profoundly impact key physicochemical properties and, consequently, biological target engagement. The substitution of a simple methyl group with a bulky, hydrophobic cyclohexyl moiety, as seen when comparing [(4-Cyclohexylphenyl)sulfonyl]indoline to its [(4-Methylphenyl)sulfonyl]indoline analog, results in significant differentiation. This modification dramatically increases lipophilicity (LogP) and alters molecular shape, which in turn affects membrane permeability, protein binding, metabolic stability, and selectivity profiles . Therefore, direct substitution without empirical validation of the resulting activity profile within a specific assay system is not scientifically justifiable, as the structural divergence creates a distinct chemical entity with its own unique behavior [1].

Direct Evidence of Structural Differentiation for [(4-Cyclohexylphenyl)sulfonyl]indoline: Quantifying the Impact of the Cyclohexyl Moiety


Predicted Lipophilicity (LogP) of [(4-Cyclohexylphenyl)sulfonyl]indoline vs. its 4-Methylphenyl Analog

The replacement of a methyl group with a cyclohexyl group on the N-sulfonyl aromatic ring is predicted to result in a substantial increase in lipophilicity, a critical determinant of ADME (Absorption, Distribution, Metabolism, Excretion) properties. The predicted LogP for [(4-Cyclohexylphenyl)sulfonyl]indoline is 4.84 [1], while the calculated LogP for the analogous 4-Cyclohexyl-1-(4-methylphenylsulfonyl)indole (structurally similar with an indole core) is 6.3152 [2]. The difference of approximately 1.5 LogP units corresponds to a theoretical 30-fold increase in the octanol-water partition coefficient, profoundly impacting membrane permeability and non-specific protein binding.

Lipophilicity LogP ADME Drug-likeness SAR

Class-Level Evidence: Potent Antitubulin Activity and In Vivo Efficacy of a Structurally Related 1-Arylsulfonyl Indoline-Benzamide

While not a direct study of the target compound, a closely related 1-arylsulfonyl indoline-benzamide (Compound 9) demonstrates the potential of this chemotype for potent dual-target pharmacology. Compound 9 exhibits potent in vitro and in vivo activity, providing a strong proof-of-concept for the class. Its IC50 for tubulin polymerization inhibition was 1.1 μM [1]. In antiproliferative assays, it showed IC50 values of 49 nM (KB), 79 nM (A549), 63 nM (MKN45), 64 nM (KB-VIN10), 43 nM (KB-S15), and 46 nM (KB-7D) against various cancer cell lines, including MDR-positive ones [1]. Notably, Compound 9 demonstrated significant in vivo efficacy in both A549 lung cancer and BJAB B-cell lymphoma xenograft models [1].

Tubulin Polymerization Antiproliferative Colchicine Binding Site HDAC Inhibition Xenograft Model

Class-Level Evidence: Broad Therapeutic Potential of Sulfonylindoline Compounds as LXR Modulators

A patent application (US 20080119465) discloses a broad series of sulfonylindoline compounds (Formula I) as modulators of Liver X Receptors (LXRs) [1]. LXRs are nuclear receptors critical for regulating cholesterol, bile acid, and glucose homeostasis. The patent claims the use of these compounds for the treatment or inhibition of a wide range of diseases, including neurodegeneration, cardiovascular disease, inflammatory disease, hypercholesterolemia, dyslipidemia, obesity, and diabetes [1]. While the patent does not provide specific quantitative data for the exact target compound [(4-Cyclohexylphenyl)sulfonyl]indoline, its generic Formula I encompasses structures with the same core scaffold, including the 4-cyclohexylphenyl substituent [2].

LXR Nuclear Receptor Cholesterol Homeostasis Metabolic Disease Neurodegeneration

High Lipophilicity (LogP = 4.84) Predicted for [(4-Cyclohexylphenyl)sulfonyl]indoline

The predicted octanol-water partition coefficient (LogP) for [(4-Cyclohexylphenyl)sulfonyl]indoline is 4.84 [1]. This value is a key indicator of the compound's lipophilicity, a fundamental property influencing its solubility, permeability across biological membranes, and potential for non-specific binding to proteins. This high LogP value is a direct consequence of the hydrophobic cyclohexylphenyl group and significantly differentiates it from analogs with smaller or more polar substituents. For context, a common rule-of-thumb for oral drug-likeness (Lipinski's Rule of Five) suggests a LogP below 5.

Lipophilicity LogP ADME Drug-likeness

Validated Research and Industrial Applications for [(4-Cyclohexylphenyl)sulfonyl]indoline Derived from Quantitative Evidence


Scaffold for LXR Modulator Development in Metabolic and Neurodegenerative Disease Research

[(4-Cyclohexylphenyl)sulfonyl]indoline serves as a core scaffold for synthesizing Liver X Receptor (LXR) modulators. Based on patent data claiming broad therapeutic applications for this chemotype, including hypercholesterolemia, obesity, diabetes, and neurodegeneration, the compound is a strategic intermediate for medicinal chemistry programs aiming to develop new chemical entities (NCEs) targeting these nuclear receptors [1].

Key Intermediate for Synthesizing Anticancer Agents via Tubulin and HDAC Inhibition

This compound is a valuable building block for creating analogs of the potent antitubulin/HDAC inhibitor chemotype represented by Compound 9. The proven in vivo efficacy of a closely related 1-arylsulfonyl indoline in xenograft models [2] justifies its use in structure-activity relationship (SAR) studies aimed at optimizing dual-target anticancer agents, particularly those intended to overcome multi-drug resistance.

Chemical Probe for Investigating Hydrophobic Effects on Membrane Permeability and Protein Binding

Given its high predicted LogP of 4.84 [3], [(4-Cyclohexylphenyl)sulfonyl]indoline is an ideal tool compound for studies designed to quantify the impact of pronounced hydrophobicity on in vitro and in vivo behavior. It can be used in a matched molecular pair analysis with its less lipophilic analogs to deconvolute the contributions of lipophilicity to parameters like cell permeability, non-specific protein binding, and metabolic clearance in ADME assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(4-Cyclohexylphenyl)sulfonyl]indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.